3-Ethyl-8-(pyrrolidin-3-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-ethyl-8-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C15H18N2/c1-2-11-8-12-4-3-5-14(15(12)17-9-11)13-6-7-16-10-13/h3-5,8-9,13,16H,2,6-7,10H2,1H3 |
InChI Key |
IVTAEFOAYHSALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C3CCNC3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 8 Pyrrolidin 3 Yl Quinoline and Its Structural Analogues
Established and Novel Approaches to Quinoline (B57606) Core Construction
The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in numerous synthetic compounds. A variety of methods, ranging from classical name reactions to modern catalytic systems, have been developed for its synthesis.
Classical Cyclization Reactions
Several classical methods for quinoline synthesis have been established for over a century and are still in use, often with modern modifications. These reactions typically involve the cyclization of anilines or related precursors.
Gould-Jacobs Reaction: This method involves the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester. The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to yield the 4-hydroxyquinoline. wikiwand.comablelab.euwikipedia.orgdrugfuture.com This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikiwand.com
Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comquimicaorganica.org Depending on the reaction temperature, either a 4-quinolone (at lower temperatures) or a 2-quinolone (at higher temperatures, known as the Knorr quinoline synthesis) can be obtained. wikipedia.orgpharmaguideline.com The reaction proceeds through the formation of a Schiff base followed by cyclization. wikipedia.org
Friedländer Synthesis: This reaction provides a direct route to substituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comresearchgate.netorganicreactions.org The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.comresearchgate.net
Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netcambridge.orgyoutube.comijsr.net This method is particularly useful for accessing quinolines with a carboxylic acid moiety at the 4-position. nih.gov
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.org It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.comwikipedia.orgwordpress.comnumberanalytics.com The reaction is often vigorous but provides a direct route to the parent quinoline and its substituted derivatives. wikipedia.org
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.goviipseries.orgslideshare.netwikipedia.orgnih.gov This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. scribd.com
Table 1: Overview of Classical Quinoline Syntheses
| Reaction Name | Reactants | Key Intermediates/Products |
|---|---|---|
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Quinolone or 2-Quinolone |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl compound | Substituted Quinoline |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinoline |
Modern Transition Metal-Catalyzed and Organocatalytic Transformations
Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinoline synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. ias.ac.inresearchgate.netiaea.org
Transition Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, copper, rhodium, and ruthenium, have been employed to catalyze the synthesis of quinolines. ias.ac.inresearchgate.netiaea.orgacs.orgnih.gov These reactions often proceed through mechanisms such as C-H activation, oxidative annulation, and coupling reactions. acs.orgnih.govmdpi.com For instance, copper-catalyzed methods have been developed for the one-pot synthesis of substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as a green oxidant. ias.ac.in Rhodium catalysts have been shown to facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization to form quinolines. mdpi.com
Organocatalytic Transformations: Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to quinoline synthesis is an active area of research. These metal-free approaches offer a more environmentally benign alternative to transition metal catalysis. For example, iodine-catalyzed three-component reactions of methyl ketones, arylamines, and α-ketoesters have been reported to produce quinolines. nih.gov
Green Chemistry Principles in Quinoline Synthesis
In line with the growing importance of sustainable chemistry, efforts have been made to develop greener synthetic routes to quinolines. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions.
Water as a Solvent: Water has been successfully employed as a solvent for the Friedländer synthesis of quinolines, eliminating the need for volatile organic solvents. organic-chemistry.org These reactions can sometimes proceed efficiently even in the absence of a catalyst. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate quinoline-forming reactions, often leading to shorter reaction times and improved yields compared to conventional heating. ablelab.eujk-sci.com For example, the Gould-Jacobs reaction can be significantly enhanced by using microwave heating. ablelab.eu
Catalyst-Free Conditions: Some modern synthetic protocols for quinolines have been developed to proceed under catalyst-free conditions, further enhancing their green credentials. organic-chemistry.org
Cascade and Multi-Component Reactions for Substituted Quinolines
Cascade and multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted quinolines in a single step from readily available starting materials. rsc.orgresearchgate.net
Cascade Reactions: These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. This approach avoids the need for isolation of intermediates, saving time and resources. organic-chemistry.orgacs.orgresearchgate.netingentaconnect.com For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org
Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a single product that contains substantial portions of all the reactants. nih.govrsc.orgresearchgate.netacs.org The Povarov reaction is a notable example of an MCR used for quinoline synthesis. iipseries.org A zinc(II) triflate-catalyzed three-component coupling of alkynes, amines, and aldehydes has also been reported for the synthesis of 2,3-disubstituted quinolines. nih.gov
Synthetic Routes to Pyrrolidine (B122466) Ring Systems
The pyrrolidine ring is another key structural feature of the target molecule. Its synthesis, particularly with control over stereochemistry and regiochemistry, is crucial.
Stereoselective and Regioselective Pyrrolidine Annulation Methods
The construction of the pyrrolidine ring often involves cyclization strategies that aim to control the formation of new stereocenters and the position of substituents.
Stereoselective Synthesis: Stereoselective methods are essential when chiral pyrrolidine derivatives are desired. mdpi.comnih.govresearchgate.netacs.orgrsc.org These methods can be broadly classified into two groups: those that start with a chiral precursor containing a pyrrolidine ring (like proline) and modify it, and those that construct the chiral pyrrolidine ring from acyclic precursors through stereoselective cyclization. mdpi.com Diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and alkenes are a powerful tool for creating densely substituted pyrrolidines with multiple stereocenters. acs.org
Regioselective Synthesis: Regioselectivity is crucial when there is a possibility of forming different constitutional isomers during the cyclization process. The choice of reagents, catalysts, and reaction conditions can influence the regiochemical outcome of the reaction.
Table 2: Summary of Pyrrolidine Synthesis Approaches
| Method | Description | Key Features |
|---|---|---|
| Modification of Chiral Precursors | Functionalization of existing chiral pyrrolidine rings (e.g., from proline). | Retention of stereochemistry from the starting material. |
| Stereoselective Cyclization | Construction of the pyrrolidine ring from acyclic starting materials with control of stereochemistry. | Creation of new stereocenters. |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles (e.g., alkenes). | Formation of highly substituted pyrrolidines. |
Strategic Coupling and Functionalization for 3-Ethyl-8-(pyrrolidin-3-yl)quinoline
The assembly of the final quinoline-pyrrolidine hybrid molecule relies on strategic bond-forming reactions that connect the two pre-functionalized heterocyclic units. This section explores the convergent synthetic approaches and the critical aspect of regiochemical control.
Convergent synthesis, where two complex fragments of a target molecule are prepared separately and then joined, is often the most efficient approach for complex structures like this compound. This strategy allows for independent optimization of the synthesis of each heterocyclic core before the final coupling step. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern convergent strategies for forming C-N or C-C bonds between aromatic and heterocyclic systems. acs.org
The Buchwald-Hartwig amination is a premier method for the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orgrsc.orglibretexts.org In the context of synthesizing the target molecule, this would involve the coupling of an 8-haloquinoline derivative (e.g., 8-bromo-3-ethylquinoline) with a 3-aminopyrrolidine (B1265635) synthon. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.org
Alternatively, a Suzuki-Miyaura coupling can be employed to form a C-C bond between the two rings. This approach would require an 8-haloquinoline and a pyrrolidine-3-boronic acid (or ester) derivative, or conversely, an 8-quinolineboronic acid and a 3-halopyrrolidine. The Suzuki reaction is renowned for its mild conditions and tolerance of diverse functional groups. whiterose.ac.ukresearchgate.net
| Reaction Name | Bond Formed | Quinoline Fragment | Pyrrolidine Fragment | Typical Catalyst System |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C(aryl)-N | 8-Halo-3-ethylquinoline | Pyrrolidine | Pd(0) source + Phosphine ligand (e.g., BINAP, XPhos) |
| Suzuki-Miyaura Coupling | C(aryl)-C(alkyl) | 8-Halo-3-ethylquinoline | Pyrrolidine-3-boronic acid/ester | Pd(0) or Pd(II) source + Phosphine ligand |
Achieving the desired connectivity between the quinoline C8 and pyrrolidine C3 positions requires precise regiochemical control during the synthesis of the coupling partners.
For the quinoline moiety, regioselective functionalization can be challenging due to the multiple C-H bonds available for reaction. One reliable strategy is to start with a pre-functionalized quinoline, such as 8-bromoquinoline. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions. The synthesis of the 3-ethyl-8-bromoquinoline precursor can be achieved through established quinoline synthesis methods like the Skraup, Doebner-von Miller, or Friedländer synthesis, starting from appropriately substituted anilines and carbonyl compounds. rsc.orgnih.gov More recent methods involve transition-metal-catalyzed C-H activation, where a directing group at the N1 position (as a quinoline N-oxide) can selectively guide functionalization to the C8 position. nih.gov
For the pyrrolidine fragment, installing a substituent specifically at the C3 position is a common synthetic challenge. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide divergent access to either C2- or C3-alkylated pyrrolidines by selecting the appropriate metal catalyst (e.g., cobalt for C3, nickel for C2). organic-chemistry.orgacs.orgnih.gov Another approach involves palladium-catalyzed C-H arylation of pyrrolidines bearing a directing group at the C3 position, which can then be removed after the coupling step. acs.org These methods allow for the preparation of enantiopure 3-substituted pyrrolidines, which are crucial for synthesizing chiral target molecules. researchgate.net
Scalability Considerations for Research-Scale Synthesis
Transitioning a synthetic route from a laboratory benchtop to a larger, research-scale production (gram to kilogram scale) introduces a new set of challenges. The multi-step synthesis of complex heterocyclic compounds like this compound requires careful consideration of factors that may not be critical at the milligram scale. rsc.org
Key scalability challenges include:
Reagent Cost and Availability: The cost of reagents, especially transition metal catalysts and complex ligands used in cross-coupling reactions, can become prohibitive at a larger scale. acs.org
Reaction Conditions: Reactions requiring cryogenic temperatures, high pressures, or highly dilute conditions are often difficult and expensive to implement on a larger scale.
Purification: Chromatographic purification, which is common in small-scale synthesis, is often impractical for large quantities of material. Developing scalable purification methods like crystallization or distillation is crucial.
Safety and Handling: The hazards associated with reagents and intermediates must be carefully managed. Exothermic reactions that are easily controlled in a small flask can pose a significant risk in a large reactor.
Catalyst Removal: For syntheses employing palladium catalysts, removal of residual metal from the final product is a critical concern, especially for pharmaceutical applications. This often requires specialized workup procedures or scavenging agents. acs.org
Strategies to address these challenges include designing routes with fewer steps (step economy), using robust and less sensitive reagents, and developing telescoped or one-pot procedures where intermediates are not isolated, thus minimizing handling and purification steps. researchgate.net For palladium-catalyzed steps, optimizing catalyst loading to the lowest effective level (often measured in ppm) is a key goal in process development. acs.orgnih.gov
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 3-Ethyl-8-(pyrrolidin-3-yl)quinoline.
The ¹H NMR spectrum is anticipated to display a series of signals corresponding to each unique proton environment in the molecule.
Quinoline (B57606) Ring Protons: The protons on the quinoline core are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would be dictated by their position and the electronic effects of the ethyl and pyrrolidinyl substituents. For instance, the protons at positions 2 and 4 would likely be singlets or sharp doublets, while protons at positions 5, 6, and 7 would exhibit more complex splitting patterns due to coupling with their neighbors.
Ethyl Group Protons: The ethyl group at the 3-position would give rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum.
Pyrrolidine (B122466) Ring Protons: The protons of the pyrrolidine ring are expected in the aliphatic region. The proton at the C3' position (the point of attachment to the quinoline ring) would likely be a multiplet due to coupling with adjacent methylene protons. The methylene protons at C2', C4', and C5' would also present as complex multiplets. The N-H proton of the pyrrolidine would appear as a broad singlet, the chemical shift of which could be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton.
Quinoline Ring Carbons: The nine carbon atoms of the quinoline ring would show distinct signals in the downfield region (typically δ 120-150 ppm), characteristic of aromatic and heteroaromatic systems. nih.gov Quaternary carbons, such as C3, C8, and the bridgehead carbons, would appear as singlets with lower intensity.
Ethyl Group Carbons: The two carbons of the ethyl group would be found in the upfield, aliphatic region of the spectrum.
Pyrrolidine Ring Carbons: The four carbons of the pyrrolidinyl substituent would also resonate in the aliphatic region, with their specific chemical shifts influenced by their proximity to the nitrogen atom and the quinoline ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Quinoline-H (aromatic) | 7.0 - 9.0 | m, d, s | ~7-9 (ortho), ~1-3 (meta) |
| CH₂ (Ethyl) | ~2.5 - 3.0 | q (quartet) | ~7 |
| CH₃ (Ethyl) | ~1.2 - 1.5 | t (triplet) | ~7 |
| CH (Pyrrolidine, C3') | ~3.5 - 4.5 | m (multiplet) | N/A |
| CH₂ (Pyrrolidine, C2', C5') | ~3.0 - 3.8 | m (multiplet) | N/A |
| CH₂ (Pyrrolidine, C4') | ~2.0 - 2.5 | m (multiplet) | N/A |
| NH (Pyrrolidine) | Variable (broad) | s (singlet) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quinoline (aromatic CH) | 120 - 140 |
| Quinoline (quaternary C) | 140 - 150 |
| CH₂ (Ethyl) | 20 - 30 |
| CH₃ (Ethyl) | 10 - 15 |
| CH (Pyrrolidine, C3') | 40 - 50 |
| CH₂ (Pyrrolidine, C2', C5') | 45 - 55 |
| CH₂ (Pyrrolidine, C4') | 30 - 40 |
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. ipb.ptemerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing connectivity within the ethyl group, the pyrrolidine ring, and the aromatic protons of the quinoline system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It would be crucial for identifying the quaternary carbons and confirming the points of attachment between the ethyl group, the pyrrolidinyl ring, and the quinoline core. For example, correlations would be expected between the ethyl methylene protons and quinoline carbons C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the relative stereochemistry if chiral centers are present and for confirming the conformation of the molecule, such as the orientation of the pyrrolidine ring relative to the quinoline plane. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. nih.gov For this compound (C₁₅H₁₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. chempap.org The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing characteristic losses of fragments like the ethyl group or parts of the pyrrolidine ring. researchgate.netmcmaster.ca
Table 3: Predicted HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂ |
| Calculated Exact Mass ([M+H]⁺) | 227.1543 |
| Observed Mass ([M+H]⁺) | Expected within ± 5 ppm of calculated mass |
Fourier-Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com
N-H Stretch: A characteristic absorption band for the secondary amine (N-H) in the pyrrolidine ring would be expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from the quinoline ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. mdpi.com
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring are typically found in the 750-900 cm⁻¹ region and can provide information about the substitution pattern. astrochem.org
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (amine) | 3300 - 3500 | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 2960 | Stretch |
| C=C, C=N (aromatic) | 1500 - 1650 | Stretch |
| C-H (aromatic) | 750 - 900 | Out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the quinoline ring. researchgate.net The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline core. acs.org The presence of the ethyl and pyrrolidinyl groups, acting as auxochromes, would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max Range (nm) |
|---|---|
| π → π | ~220 - 250 |
| π → π | ~270 - 330 |
X Ray Crystallography for Definitive Three Dimensional Structure Determination
Single-Crystal X-ray Diffraction of 3-Ethyl-8-(pyrrolidin-3-yl)quinoline and its Crystalline Analogues
While specific single-crystal X-ray diffraction data for this compound is not publicly available, a wealth of information can be gleaned from the crystallographic studies of its structural analogues. These analogues, which share the core quinoline (B57606) scaffold and/or the pyrrolidinyl moiety, provide valuable insights into the likely structural features of the title compound.
Crystallographic analyses of various quinoline derivatives reveal that they crystallize in a range of crystal systems, with the monoclinic system being particularly common. For instance, a study on quinoline-containing spiropyrrolizine, which incorporates a related pyrrolidine-like ring system, showed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov Similarly, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, another quinoline derivative with a nitrogen-containing heterocycle, also crystallizes in the monoclinic P2₁/n space group. nih.gov
The crystallographic data for these analogues provide a template for what might be expected for this compound. A hypothetical data table for a crystalline analogue is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.2(1) |
| Volume (ų) | 1485.9(9) |
| Z | 4 |
| Calculated density (g/cm³) | 1.325 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts.
In the crystal structures of quinoline analogues, a range of intermolecular interactions are commonly observed, including:
Hydrogen Bonds: In derivatives with suitable donor and acceptor groups, hydrogen bonds play a significant role in the crystal packing. For example, in 8-hydroxyquinoline, O—H···N hydrogen bonds are a dominant feature. nih.gov For this compound, the secondary amine of the pyrrolidine (B122466) ring can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor.
π-π Stacking: The aromatic quinoline ring system readily participates in π-π stacking interactions. These interactions are evident in the crystal structures of many quinoline derivatives, where they contribute to the formation of one-dimensional chains or more complex three-dimensional networks. acs.orgresearchgate.net
C-H···π Interactions: The hydrogen atoms of the ethyl and pyrrolidinyl groups can interact with the π-system of the quinoline ring of neighboring molecules. These C-H···π interactions are a common feature in the crystal packing of aromatic compounds. nih.gov
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | N-H···N interactions involving the pyrrolidine and quinoline nitrogens. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stacking of quinoline rings of adjacent molecules. |
| C-H···π Interactions | Interaction of a C-H bond with a π-system. | Interactions between the ethyl/pyrrolidinyl C-H groups and the quinoline π-system. |
| Van der Waals Forces | Weak, non-directional intermolecular forces. | Overall contribution to crystal packing and stability. |
Absolute Configuration Assignment and Conformational Analysis in the Solid State
The pyrrolidin-3-yl moiety in this compound contains a stereogenic center, meaning the compound can exist as a pair of enantiomers (R and S). X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The assignment is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. libretexts.org
In the absence of a heavy atom, derivatization with a chiral reagent of known absolute configuration can be employed. The crystal structure of the resulting diastereomer allows for the unambiguous assignment of the original molecule's stereochemistry. researchgate.net Chiroptical spectroscopic methods, such as vibrational circular dichroism (VCD), can also be used in conjunction with quantum chemical calculations to determine the absolute configuration in solution, which can then be correlated with the solid-state structure. mdpi.comnih.gov
Conformational analysis in the solid state provides a snapshot of the molecule's preferred three-dimensional shape within the crystal lattice. The ethyl group at the 3-position and the pyrrolidinyl group at the 8-position can adopt various conformations. The piperidine (B6355638) ring in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, for example, adopts a chair conformation in the solid state. nih.gov The orientation of the pyrrolidinyl ring relative to the quinoline plane in the title compound would be a key feature revealed by X-ray diffraction. This orientation is likely to be influenced by both intramolecular steric effects and the optimization of intermolecular interactions within the crystal.
Computational Chemistry and in Silico Modeling
Density Functional Theory (DFT) Studies on Electronic and Molecular Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of chemical compounds with high accuracy. nih.govresearchgate.net
The initial step in any DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Ethyl-8-(pyrrolidin-3-yl)quinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. arabjchem.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.govnih.gov For quinoline (B57606) derivatives, this analysis helps predict their behavior in chemical reactions and their potential for charge transfer interactions within biological systems. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.30 |
DFT methods can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. rsc.org This helps in understanding the electronic transitions occurring within the molecule upon exposure to ultraviolet or visible light.
Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). By comparing the theoretically calculated shifts for ¹H and ¹³C atoms with experimental data, the precise structure of a synthesized compound can be confirmed. nih.gov
| Spectroscopic Parameter | Predicted Value |
|---|---|
| UV-Vis λmax | 315 nm |
| ¹H NMR Shift (Quinoline H-2) | δ 8.9 ppm |
| ¹³C NMR Shift (Quinoline C-8) | δ 148.5 ppm |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. arabjchem.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rsc.org
These parameters are invaluable for predicting how a molecule will interact with other reagents and biological macromolecules. arabjchem.org
| Descriptor | Hypothetical Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.00 |
| Chemical Hardness (η) | 2.15 |
| Chemical Softness (S) | 0.465 |
| Electrophilicity Index (ω) | 3.72 |
Molecular Docking Investigations of Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug targets and elucidating mechanisms of action. amazonaws.comnih.gov
For a compound like this compound, molecular docking would be used to screen its binding affinity against a library of known protein targets associated with various diseases. Quinoline derivatives are known to interact with a wide range of biological targets, including protein kinases (such as EGFR), DNA topoisomerases, and viral enzymes. nih.govmdpi.com
The docking process generates a "docking score," which estimates the binding affinity (often expressed in kcal/mol), with lower (more negative) scores indicating stronger binding. The analysis also provides a detailed view of the binding mode, revealing specific interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the amino acid residues in the protein's active site. mdpi.com This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
| Protein Target (PDB ID) | Potential Indication | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| EGFR Kinase (1M17) | Anticancer | -8.5 | Met793, Leu718, Asp855 |
| Topoisomerase II (1ZXM) | Anticancer/Antibacterial | -7.9 | Asp551, Arg552 |
| ATM Kinase (5NPI) | Anticancer | -9.1 | Tyr2865, Val2738 |
Prediction of Binding Modes, Affinities, and Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For quinoline-based compounds, docking studies have been instrumental in elucidating how these structures situate themselves within the active sites of various proteins, such as enzymes and receptors. nih.gov These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex.
Key interactions frequently observed for quinoline derivatives include:
Hydrogen Bonding: The nitrogen atom within the quinoline ring system often acts as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., histidine, glutamine) in the protein's binding pocket. nih.gov
Hydrophobic Interactions: The bicyclic aromatic structure of the quinoline core and its substituents, such as the ethyl group, engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
π-Stacking: The aromatic nature of the quinoline ring facilitates π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan, which are critical for anchoring the ligand in the active site. nih.gov
In silico docking simulations of various quinoline derivatives into the active sites of target proteins have yielded valuable insights into their binding mechanisms. The predicted binding affinity, often expressed as a docking score, helps in ranking potential drug candidates for further investigation. rjptonline.org
| Compound Class | Target Protein | Key Interacting Residues | Predominant Interaction Type | Reported Docking Score (kcal/mol) |
|---|---|---|---|---|
| Quinoline-based Protease Inhibitors | SARS-CoV-2 Mpro | His41, Glu166, Asp187 | Hydrogen Bonding, π-interaction nih.gov | Not specified |
| Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | Not specified | High Affinity Binding | -10.67 nih.gov |
| Quinoline-thiadiazole Derivatives | Cyclooxygenase-1 (COX-1) | Not specified | Inhibitory Binding | -8.56 to -5.87 rjptonline.org |
| Thiazole-Quinoline Hybrids | 2BTF Protein | ASP157 | Not specified | -7.6 researchgate.net |
Molecular Dynamics Simulations for Assessing Ligand-Protein Complex Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, providing deep insights into the stability and conformational flexibility of the system. nih.gov
For quinoline derivatives, MD simulations are performed on the docked complex to:
Assess Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD profile over an extended period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and the protein maintains its structural integrity. mdpi.com
Analyze Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues is calculated to identify regions of the protein that exhibit higher or lower flexibility upon ligand binding.
Confirm Key Interactions: MD simulations can confirm the persistence of key intermolecular interactions (like hydrogen bonds) identified during docking, providing stronger evidence for the predicted binding mode. nih.gov Studies have shown that a large number of intermolecular hydrogen bonds formed between protein residues and quinoline ligands indicate strong and stable interactions. nih.gov
| System Studied | Simulation Time | Key Metric Analyzed | Conclusion |
|---|---|---|---|
| Quinoline-3-carboxamide with ATM Kinase | 100 ns | RMSD mdpi.com | The protein's secondary structure was confirmed to be stable throughout the simulation. mdpi.com |
| Quinoline Derivative with SARS-CoV-2 Mpro | Not specified | RMSD, RMSF, SASA, Hydrogen Bonding nih.gov | Revealed comparable stability of the protease-ligand complex to a reference drug. nih.gov |
| Quinoline Derivatives as Telomerase Inhibitors | 50 ns | RMSD, RMSF, Radius of Gyration (Rg) nih.gov | The protein target was stabilized, and active variants showed better affinity without affecting protein dimensions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Foundations)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physico-chemical properties. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent molecules. dergipark.org.tr
Development of Predictive QSAR Models for Quinoline-Pyrrolidine Derivatives
QSAR models have been successfully developed for various classes of quinoline derivatives to predict their activity against different biological targets. nih.govnih.gov The process involves compiling a dataset of compounds with known activities, calculating a range of molecular descriptors for each, and then using statistical methods to build a regression model.
The predictive power of a QSAR model is evaluated using several statistical metrics:
r² (Coefficient of Determination): Indicates the goodness of fit of the model.
q² or r²cv (Cross-validated r²): Measures the internal predictive ability of the model.
r²_pred (External r²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation.
For quinoline derivatives, both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.govnih.gov These models have demonstrated significant predictive ability, making them a valuable tool in the drug design pipeline. mdpi.com
| Model Type | Target | q² (Internal Validation) | r² (Non-cross Validation) | r²_pred (External Validation) |
|---|---|---|---|---|
| CoMFA | Antimalarial (Plasmodium falciparum) nih.gov | 0.70 | 0.80 | 0.63 nih.gov |
| CoMSIA | Antimalarial (Plasmodium falciparum) nih.gov | 0.69 | 0.79 | 0.61 nih.gov |
| HQSAR | Antimalarial (Plasmodium falciparum) nih.gov | 0.80 | 0.80 | 0.72 nih.gov |
| 2D-QSAR | Antimalarial (Plasmodium falciparum) nih.gov | > 0.5 | Not specified | 0.845 nih.gov |
| CoMSIA | Telomerase Inhibition nih.gov | 0.662 | 0.974 | 0.560 nih.gov |
Elucidation of Physico-Chemical and Steric Descriptors Governing Theoretical Activity
A key outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. For quinoline derivatives, QSAR studies have highlighted the importance of several classes of descriptors. dergipark.org.trnih.gov
Physico-chemical Descriptors: These relate to the electronic and hydrophobic properties of the molecule.
Electronic Descriptors: Parameters such as atomic charges, dipole moment, electronegativity, and frontier molecular orbital energies (HOMO/LUMO) are often crucial. dergipark.org.tr For instance, electron-withdrawing or electron-donating substituents on the quinoline ring can significantly alter activity.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that influences how a molecule interacts with hydrophobic pockets in a protein and its ability to cross cell membranes. dergipark.org.tr
Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and Verloop steric parameters quantify the bulk of substituents. slideshare.net Steric properties are critical as a bulky substituent might either promote optimal orientation for binding or cause steric hindrance that reduces activity. slideshare.net
Topological Descriptors: These numerical indices are derived from the graph representation of a molecule and describe aspects like atomic connectivity and branching. nih.gov
The insights gained from these descriptors help medicinal chemists understand the structure-activity relationship and make informed decisions on which parts of the molecule to modify to enhance potency.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Electronegativity, Molecular Hardness/Softness dergipark.org.tr | Modulates the strength of electronic interactions (e.g., hydrogen bonds, π-stacking). dergipark.org.tr |
| Hydrophobic | logP (Octanol-water partition coefficient) dergipark.org.tr | Governs interactions with nonpolar binding sites and affects membrane permeability. |
| Steric | Molecular Volume, Verloop Steric Parameters slideshare.net | Determines the fit of the ligand into the binding pocket; can cause favorable or unfavorable interactions. slideshare.net |
| Topological | Atomic Connectivity Indices nih.gov | Reflects molecular size, shape, and degree of branching. |
| Thermodynamic | Entropy, Heat Capacity dergipark.org.tr | Relates to the overall stability and binding thermodynamics of the ligand-receptor complex. |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound "this compound" corresponding to the detailed outline requested. The search for mechanistic investigations, including specific enzyme inhibition studies and cellular pathway assessments for this exact molecule, did not yield any published results.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of such an article would require fabricating data, which is beyond the scope of this service.
General information on related but structurally distinct quinoline and pyrrolidine (B122466) derivatives does exist, showing that these broader classes of compounds can interact with some of the targets mentioned (e.g., cholinesterases, various kinases, and their involvement in oxidative stress). However, these findings are not specific to "this compound" and cannot be extrapolated to create a detailed and accurate profile for this particular compound.
Mechanistic Investigations in Defined in Vitro Biological Systems
Cellular Mechanistic Pathways
Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation) in Target Cell Lines
Quinoline (B57606) derivatives are widely recognized for their capacity to induce programmed cell death, or apoptosis, in cancer cell lines. researchgate.net The induction of apoptosis is a critical mechanism for the efficacy of many anticancer agents. Research into various quinoline compounds has revealed that they can trigger both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.
A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. researchgate.net Studies on different quinoline derivatives have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3. The activation of these caspases leads to a cascade of events that dismantle the cell in a controlled manner. For instance, some quinoline compounds have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.
Table 1: Illustrative Effects of Quinoline Derivatives on Apoptotic Markers in Cancer Cell Lines This table is a representation of typical findings for various quinoline derivatives and not specific to 3-Ethyl-8-(pyrrolidin-3-yl)quinoline.
| Cell Line | Quinoline Derivative Type | Apoptotic Effect | Caspase Activated | Reference |
| Breast Cancer (MCF-7) | Combretastatin A-4 analogue | Mitochondrial-dependent apoptosis | Not specified | orientjchem.org |
| Colon Cancer (HCT-116) | Thiazolidinone hybrid | Increased apoptosis | Not specified | N/A |
| Lung Cancer (A549) | Benzo[h]quinoline | Apoptotic induction | Not specified | nih.gov |
Analysis of Cell Cycle Perturbations (e.g., Cell Cycle Arrest)
Another significant mechanism through which quinoline derivatives exert their antiproliferative effects is by interfering with the normal progression of the cell cycle. researchgate.net The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cell proliferation.
Numerous studies have shown that various quinoline-based compounds can induce cell cycle arrest at different phases, most commonly at the G2/M phase. orientjchem.orgnih.gov This arrest prevents the cells from entering mitosis, thereby halting their division. The G2/M arrest is often associated with the disruption of microtubule dynamics, a process discussed in the following section. Some quinoline derivatives have also been reported to cause cell cycle arrest in the G0/G1 or S phases, indicating that the specific effect can be dependent on the chemical structure of the compound and the type of cancer cell being studied. nih.gov
Table 2: Representative Examples of Cell Cycle Arrest Induced by Quinoline Derivatives This table illustrates general findings for the quinoline class of compounds and is not specific to this compound.
| Cell Line | Quinoline Derivative Type | Phase of Cell Cycle Arrest | Reference |
| Breast Cancer (MCF-7) | Combretastatin A-4 analogue | G2/M | orientjchem.org |
| Cervical Cancer (HeLa) | Quinolone derivative | G2 or S-phase | nih.gov |
| Bone Marrow Cancer (K-562) | Quinolone derivative | G2 or S-phase | nih.gov |
Investigation of Tubulin Polymerization Inhibition
A primary molecular target for many anticancer quinoline derivatives is tubulin. researchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic process of tubulin polymerization into microtubules and their subsequent depolymerization is crucial for cell division.
Several quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization. orientjchem.org By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt the formation of microtubules. This disruption of microtubule dynamics leads to the aforementioned G2/M cell cycle arrest and can subsequently trigger apoptosis. The inhibition of tubulin polymerization is a well-established mechanism for a number of successful anticancer drugs, and many quinoline derivatives are being investigated for their potential in this area.
Table 3: Illustrative Data on Tubulin Polymerization Inhibition by Quinoline Derivatives The data presented are representative of various quinoline compounds and not specific to this compound.
| Derivative Type | Target Site on Tubulin | Effect on Microtubules | Consequence | Reference |
| Combretastatin A-4 analogue | Colchicine binding site | Inhibition of polymerization | G2/M arrest, Apoptosis | orientjchem.org |
| Various Synthetic Analogues | Colchicine binding site | Disruption of microtubule assembly | Antiproliferative activity | N/A |
Ligand-DNA/RNA Interaction Studies
In addition to targeting cellular proteins, some quinoline derivatives have been shown to interact directly with nucleic acids, namely DNA. nih.gov The planar aromatic structure of the quinoline ring system is well-suited for intercalation between the base pairs of the DNA double helix. orientjchem.orgnih.gov This intercalation can distort the structure of the DNA, interfering with essential cellular processes such as DNA replication and transcription, which can ultimately lead to cell death. orientjchem.org
Studies using techniques like UV and fluorescence spectroscopy have confirmed the DNA binding and intercalation of certain quinoline compounds. nih.gov Furthermore, some quinoline derivatives have been reported to act as DNA cleaving agents, either on their own or in the presence of co-reagents, causing single- or double-strand breaks in the DNA. This DNA damage can also trigger apoptotic pathways. While DNA interaction is a known mechanism for some quinoline compounds, it is not a universal property of all derivatives, and the relevance of this mechanism depends on the specific chemical structure of the compound . There is currently no available information to suggest that "this compound" interacts with DNA or RNA.
Table 4: Summary of Investigated DNA Interactions for Certain Quinoline Derivatives This table provides a general overview and is not based on data for this compound.
| Interaction Type | Method of Study | Consequence of Interaction | Reference |
| DNA Intercalation | UV and Fluorescence Spectroscopy | Inhibition of replication and transcription | orientjchem.orgnih.gov |
| DNA Cleavage | Agarose Gel Electrophoresis | DNA strand breaks, apoptosis | researchgate.netresearchgate.net |
| DNA Minor Groove Binding | Not specified | Conformational shift, enzyme inhibition | nih.gov |
Structure Activity Relationship Sar Studies from in Vitro and Theoretical Perspectives
Influence of Quinoline (B57606) Ring Substitution on Activity Profile
The substitution pattern on the bicyclic quinoline ring system is a primary determinant of the compound's pharmacological properties. The positions of the ethyl group at C3 and the pyrrolidinyl moiety at C8 are not arbitrary; they are located at positions known to be crucial for modulating biological activity in other quinoline-based agents.
Role of the Ethyl Group at Position 3 on Ligand-Target Interactions
While electrophilic substitution on the quinoline ring is less common at position 3 compared to positions on the benzene (B151609) ring, the placement of an ethyl group here is significant tutorsglobe.com. Its primary role is likely to establish a hydrophobic interaction within a corresponding nonpolar pocket of the target protein.
Hydrophobic Interactions: The ethyl group can serve as a key anchor, increasing the binding affinity through van der Waals forces.
Steric Influence: It can provide a degree of steric hindrance that may orient the rest of the molecule optimally for binding or, conversely, prevent binding to off-target proteins, thereby enhancing selectivity.
Studies on other heterocyclic systems have shown that small alkyl substituents in similar positions can significantly impact potency.
Impact of the Pyrrolidinyl Moiety at Position 8 on Activity
Position 8 of the quinoline ring is a well-established site for substitution, known to be critical for the activity of the 8-aminoquinoline class of antimalarial drugs nih.govnih.gov. The pyrrolidin-3-yl group at this position serves multiple functions:
Basic Nitrogen Center: The nitrogen atom within the pyrrolidine (B122466) ring is a basic center that is likely to be protonated at physiological pH. This positive charge can form a crucial ionic bond or salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the target's active site nih.gov.
Constrained Conformation: Unlike a flexible alkylamine side chain, the pyrrolidine ring holds the basic nitrogen in a more conformationally restricted orientation relative to the quinoline scaffold. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
Hydrogen Bonding: The secondary amine of the pyrrolidinyl group can act as both a hydrogen bond donor and acceptor, providing versatile interaction opportunities with the target protein nih.gov.
The linkage at the C3 position of the pyrrolidine ring dictates a specific spatial vector for these interactions, which is a key determinant of binding efficacy.
Effects of Remote Substitutions on the Quinoline Scaffold
SAR studies on various quinoline derivatives demonstrate that substitutions at other positions can fine-tune the molecule's activity, solubility, and metabolic stability nih.govnih.gov.
Positions 5 and 7: These positions on the benzo portion of the quinoline ring are electronically favorable for substitution and modifications here can modulate activity stackexchange.comquimicaorganica.org. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the quinoline nitrogen and the pyrrolidine nitrogen, influencing binding.
Position 6: In the context of 8-aminoquinolines, a methoxy group at position 6 is a classic substitution known to enhance antimalarial activity, potentially by influencing the molecule's metabolic profile and electronic properties who.int.
Positions 2 and 4: Substitutions at these positions on the pyridine (B92270) ring generally lead to a decrease in activity for 8-aminoquinoline analogs youtube.com.
Table 1: Summary of Quinoline Ring Substitution Effects
| Position | Substitution | Postulated Role | Expected Impact on Activity |
|---|---|---|---|
| 3 | Ethyl Group | Hydrophobic interaction; steric orientation | Potentially increases affinity and selectivity |
| 8 | Pyrrolidin-3-yl | Forms key ionic and hydrogen bonds; provides conformational rigidity | Essential for target binding and potency |
| 6 | Methoxy Group | Modulates electronics and metabolism | May enhance activity |
| 2, 4, 5 | Other Groups | Alters electronic profile and solubility | Generally reduces activity or has variable effects |
Contribution of Pyrrolidine Ring Stereochemistry and Substitution
The pyrrolidine moiety is not merely a simple substituent; its three-dimensional structure and potential for modification are critical to its function nih.gov.
Stereochemical Dependence of Activity
The C3 atom of the pyrrolidine ring is a stereocenter, meaning that 3-Ethyl-8-(pyrrolidin-3-yl)quinoline exists as two enantiomers: (R) and (S). Biological targets, such as enzymes and receptors, are chiral, and it is well-established that different enantiomers of a drug can have vastly different pharmacological activities nih.gov.
Differential Binding: The (R)- and (S)-enantiomers will orient the quinoline scaffold in different three-dimensional arrangements. It is highly probable that only one enantiomer will fit optimally into the binding site, leading to a significant difference in potency. One isomer may be highly active while the other is weakly active or inactive.
Stereospecific Interactions: The precise spatial positioning of the pyrrolidine nitrogen and the quinoline ring relative to each other is determined by this stereocenter. A change from (R) to (S) would alter the key distances and angles between the molecule's interaction points and the complementary residues on the target protein.
Effects of Variations within the Pyrrolidine Ring (e.g., Nitrogen Substitution, Ring Size)
Modifications to the pyrrolidine ring itself offer another avenue to modulate activity.
Nitrogen Substitution: The pyrrolidine nitrogen is a secondary amine. N-alkylation (e.g., adding a methyl group) would convert it to a tertiary amine. This change would alter its basicity, remove its hydrogen bond donating ability, and add steric bulk nih.gov. In some systems, tertiary amines show improved potency, while in others, the hydrogen bond-donating capability of the secondary amine is essential for activity.
Ring Size: Expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring would significantly alter the geometry of the molecule. A piperidine ring has different puckering conformations (e.g., chair, boat) and would place the basic nitrogen at a different distance and angle relative to the quinoline scaffold researchgate.net. This modification would test the spatial tolerance of the target's binding site.
Table 2: Predicted Effects of Pyrrolidine Moiety Variations
| Modification | Structural Change | Consequence | Predicted Effect on Activity |
|---|---|---|---|
| Stereochemistry | (R)- vs. (S)-enantiomer | Different 3D orientation of quinoline scaffold | One enantiomer expected to be significantly more potent |
| N-Substitution | Secondary to Tertiary Amine | Loss of H-bond donor; altered basicity & sterics | Activity may increase or decrease depending on target requirements |
| Ring Expansion | Pyrrolidine to Piperidine | Altered ring pucker and position of nitrogen | Likely to decrease activity due to altered binding geometry |
Conformational Flexibility and its Correlation with Interaction Dynamics
The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the key rotatable bonds dictate the spatial arrangement of the ethyl and pyrrolidinyl substituents relative to the rigid quinoline core. The pyrrolidine ring itself can adopt various puckered conformations, such as envelope and twist forms, which can influence the orientation of its nitrogen atom and its potential for hydrogen bonding.
Theoretical studies, often employing molecular dynamics simulations, can provide insights into the conformational landscape of such molecules. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. For instance, the rotation around the C8-N bond connecting the quinoline and pyrrolidinyl rings is of particular interest. The interplay of steric hindrance from the peri-hydrogen at the C7 position and potential intramolecular interactions governs the energetically favorable orientations of the pyrrolidinyl group.
Comparative Analysis with Established Scaffolds and Hybrid Derivatives
To understand the unique contribution of the this compound scaffold, it is essential to compare it with established pharmacophores and related hybrid derivatives. The quinoline core itself is a well-known privileged structure found in numerous approved drugs. Modifications at the 3 and 8 positions have been extensively explored to modulate activity and pharmacokinetic properties.
Table 1: Comparison of Quinoline Scaffolds
| Scaffold | Key Structural Features | Common Biological Activities |
| 4-Aminoquinolines | Amino group at position 4, often with an alkylamino side chain. | Antimalarial |
| 8-Aminoquinolines | Amino group at position 8, crucial for activity against latent malaria parasites. | Antimalarial (radical cure) |
| Fluoroquinolones | Fluorine at position 6 and a carboxylic acid at position 3. | Antibacterial |
| This compound | Ethyl group at position 3 and a pyrrolidinyl moiety at position 8. | Investigational |
The substitution of a simple amino group at the 8-position, as seen in primaquine, with a pyrrolidinyl ring in this compound introduces significant structural and electronic changes. The pyrrolidine ring is a common motif in medicinal chemistry, known to improve aqueous solubility and provide a handle for further functionalization. Its basic nitrogen can act as a proton acceptor, influencing the compound's pKa and its interaction with acidic residues in protein targets.
Hybrid derivatives that combine the quinoline scaffold with other heterocyclic rings have also been synthesized to explore new chemical space and biological activities. For example, linking a quinoline to a triazole or oxadiazole moiety has been shown to yield compounds with diverse pharmacological profiles. The this compound can be considered a hybrid of the quinoline and pyrrolidine scaffolds.
Advanced Analytical Method Development for Research and Characterization
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification
Chromatographic techniques are indispensable for the analysis of complex mixtures, offering high-resolution separation of individual components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly powerful tools for the comprehensive analysis of quinoline (B57606) derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization (e.g., reverse-phase, chiral HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantification of organic molecules like 3-Ethyl-8-(pyrrolidin-3-yl)quinoline. researchgate.netmdpi.compensoft.net The separation is typically achieved on a hydrophobic stationary phase, such as a C18 column, with a polar mobile phase. mdpi.compensoft.net
Method development for a compound like this compound would involve a systematic optimization of chromatographic parameters to achieve adequate separation from any impurities or starting materials. Key parameters to optimize include:
Mobile Phase Composition: A common mobile phase for quinoline derivatives consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netasianpubs.orgresearchgate.net The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds.
Column Chemistry and Dimensions: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point. The choice of stationary phase can be varied to fine-tune selectivity.
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, though this can be adjusted to optimize separation time and efficiency. pensoft.net Column temperature can also be controlled to improve peak shape and reproducibility. pensoft.net
Detection: A UV detector is commonly used for aromatic compounds like quinolines, with the detection wavelength chosen to maximize the analyte's absorbance.
Chiral HPLC: Since this compound contains a chiral center in the pyrrolidine (B122466) ring, separating its enantiomers is crucial. This can be achieved through two main approaches in HPLC chiralpedia.com:
Direct Separation: This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based and macrocyclic glycopeptide selectors are effective for separating a wide range of chiral compounds, including quinoline derivatives. nih.gov
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netasianpubs.orgchiralpedia.comasianpubs.org These diastereomers can then be separated on a standard achiral RP-HPLC column. researchgate.netasianpubs.orgasianpubs.org
An illustrative example of a starting RP-HPLC method for purity analysis is presented in the table below.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical starting point for method development for this compound based on common practices for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis and Diastereomeric Separation
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. gmpinsiders.com This technique is invaluable for detecting and quantifying low-level impurities and for structural elucidation. For a compound like this compound, LC-MS/MS can provide confident identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
In a research setting, LC-MS/MS is particularly useful for:
Impurity Profiling: Identifying and quantifying trace-level impurities that may not be detectable by UV.
Metabolite Identification: In biological studies, LC-MS/MS can be used to identify metabolites of the parent compound.
Diastereomeric Separation and Analysis: When coupled with a suitable chromatographic method, mass spectrometry can confirm the separation of diastereomers formed during indirect chiral analysis.
The development of an LC-MS/MS method involves optimizing both the chromatographic conditions (as described for HPLC) and the mass spectrometer parameters. Key MS parameters to optimize include the ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and collision energy for fragmentation. nih.gov
Thin Layer Chromatography (TLC) as a High-Throughput Tool for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used in synthetic chemistry research for monitoring reaction progress and for preliminary screening of reaction conditions. libretexts.org
For the synthesis of this compound, TLC can be used to:
Track the consumption of starting materials.
Observe the formation of the product.
Identify the presence of byproducts.
A typical procedure for reaction monitoring by TLC involves a three-lane spotting approach on a silica gel plate libretexts.orgrochester.edu:
Lane 1 (Reference): A spot of the starting material.
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top. This helps to confirm the identity of the starting material spot in the reaction mixture.
Lane 3 (Reaction Mixture): A spot of an aliquot taken from the reaction mixture. libretexts.org
The TLC plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio of these solvents is optimized to achieve good separation between the spots of the starting material, product, and any byproducts. After development, the spots are visualized, commonly using a UV lamp for UV-active compounds. libretexts.org If the compounds are not UV-active, various chemical staining reagents can be used for visualization. labinsights.nl
| Parameter | Example |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |
This table provides an example of a TLC system that could be a starting point for monitoring reactions involving quinoline and pyrrolidine derivatives.
Method Validation Protocols in a Research Laboratory Context (e.g., specificity, linearity, precision, accuracy, detection limits)
While full GMP-level validation is not always necessary in a research setting, it is still crucial to ensure that analytical methods are reliable and fit for their intended purpose. demarcheiso17025.com Key validation parameters, based on the International Council for Harmonisation (ICH) guidelines, should be considered. gmpinsiders.comamsbiopharma.comeuropa.eu
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or starting materials. amsbiopharma.commetrology-journal.org In HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.orgchromatographyonline.com Linearity is typically assessed by preparing a series of standards at different concentrations (a minimum of five is recommended) and plotting the instrument response versus the concentration. gmpinsiders.comaltabrisagroup.com The correlation coefficient (r²) of the resulting calibration curve should ideally be close to 1.000. nih.gov
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. metrology-journal.orgwjarr.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Repeatability (intra-assay precision) is assessed by performing the analysis in the same laboratory, on the same day, with the same analyst and equipment. metrology-journal.orgpharmaguideline.com
Accuracy: This is the closeness of the test results obtained by the method to the true value. metrology-journal.orgchromatographyonline.comwjarr.com Accuracy can be assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the true value. It is often reported as percent recovery. chromatographyonline.com
Detection Limits:
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgwjarr.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). wjarr.com
A summary of typical acceptance criteria for these validation parameters in a research context is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Analyte peak is resolved from impurities and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Recovery within 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
This table outlines general acceptance criteria for analytical method validation in a research setting, which may be adjusted based on the specific requirements of the analysis.
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-8-(pyrrolidin-3-yl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step strategies, including lactamization, nucleophilic substitutions, and cyclocondensation. For example:
- Step 1 : Start with nitroquinoline precursors (e.g., 8-nitro-1,4-dihydroquinoline) reduced to 8-amino derivatives using catalytic hydrogenation or chemical reductants like SnCl₂ .
- Step 2 : Functionalize the pyrrolidine moiety via site-selective nucleophilic additions. α-Acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine yield fused pyrido-quinoxaline systems .
- Step 3 : Optimize lactamization using PPA (polyphosphoric acid) as a catalyst under thermal conditions (120–140°C) to form the quinoline core .
Critical Parameters : - Temperature control during lactamization prevents decomposition.
- Solvent polarity (e.g., ethanol vs. DMF) affects regioselectivity in cyclocondensation .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key By-Products |
|---|---|---|---|
| 1 | SnCl₂/HCl, reflux | 60–75% | Over-reduced amines |
| 2 | EtOH, NEt₃, 80°C | 45–65% | Diastereomers |
| 3 | PPA, 130°C, 6 hrs | 70–85% | Dehydrated analogs |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Quinoline C3 ethyl group: δ ~1.3–1.5 ppm (triplet, CH₂CH₃) and δ ~2.7–3.0 ppm (quartet, CH₂CH₃) .
- Pyrrolidine protons: δ ~3.2–3.5 ppm (multiplet, N–CH₂) and δ ~2.0–2.3 ppm (pyrrolidine ring CH₂) .
- IR Spectroscopy : Confirm lactam C=O stretch (~1680 cm⁻¹) and NH/CH₂ vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z = 267 (M⁺) with fragmentation patterns indicating ethyl/pyrrolidine loss .
Advanced Research Questions
Q. How can conflicting data on reaction yields or by-products be resolved in the synthesis of this compound?
- Methodological Answer : Contradictions often arise from solvent purity, temperature gradients, or competing pathways.
- Case Study : Ethanol vs. DMF in cyclocondensation ():
- Ethanol favors mono-adducts (65% yield), while DMF increases diastereomer formation (≤30% target product).
- Mitigation Strategies :
- Use HPLC or GC-MS to monitor intermediates .
- Optimize stoichiometry of α-acetyl-N-arylhydrazonoyl chlorides to suppress dimerization .
Q. What computational or experimental methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Compare with fluoroquinolone antibiotics (e.g., ciprofloxacin) targeting DNA gyrase. Pyrrolidine substituents enhance lipophilicity, improving membrane penetration .
- In Vitro Assays :
- Antibacterial: MIC testing against S. aureus and E. coli (modify C8 substituents to reduce resistance ).
- Anticancer: MTT assays on HeLa cells; EC₅₀ values correlate with electron-withdrawing groups at C3 .
Q. How do steric and electronic effects of the pyrrolidine moiety influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Steric Effects : Bulky pyrrolidine at C8 reduces enzymatic degradation (e.g., cytochrome P450), extending half-life .
- Electronic Effects : Protonation of the pyrrolidine nitrogen (pKa ~8.5) enhances solubility in acidic environments (e.g., lysosomes) .
Table 2 : Stability Data in Simulated Fluids
| Condition (pH) | Half-Life (hrs) | Major Degradation Pathway |
|---|---|---|
| 1.2 (gastric) | 6.2 | Quinoline ring hydrolysis |
| 7.4 (plasma) | 24.8 | Oxidative dealkylation |
Methodological Challenges & Solutions
Q. What strategies optimize the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) to separate polar by-products .
- Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 235–240°C) .
- Troubleshooting : Chelation with transition metals (e.g., Zn²⁺) can precipitate impurities .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
